Orcein

概要

説明

Orcein is a reddish-brown dye derived from lichens, specifically from species such as Roccella tinctoria. It has been used historically as a natural dye and is known for its application in histology and microscopy to stain elastic fibers, chromosomes, and other cellular components . This compound is a mixture of several phenoxazone derivatives, including hydroxyorceins, aminoorceins, and aminoorceinimines .

準備方法

Synthetic Routes and Reaction Conditions: Orcein can be synthesized from orcinol, which is extracted from lichens. The synthesis involves the oxidation of orcinol in the presence of ammonia and air . The reaction can be summarized as follows:

- Orcinol is treated with ammonia and exposed to air, leading to the formation of this compound.

- The reaction can be enhanced by using hydrogen peroxide as an oxidizing agent .

Industrial Production Methods: In traditional dye-making methods, orcinol is extracted from lichens and then converted to this compound using ammonia. The process involves:

- Boiling the lichen in a solution of ammonium carbonate.

- Cooling the mixture and adding ammonia.

- Keeping the mixture damp for several weeks to allow the conversion to this compound .

化学反応の分析

Types of Reactions: Orcein undergoes various chemical reactions, including:

Oxidation: Orcinol is oxidized to this compound in the presence of ammonia and air.

Condensation: this compound can undergo condensation reactions, incorporating substituents from solvents to form various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide is commonly used in the oxidation of orcinol to this compound.

Ammonia: Used as a reagent in the synthesis of this compound from orcinol.

Major Products:

科学的研究の応用

Histochemical Applications

Orcein is predominantly recognized for its role in histochemistry, where it serves as a vital stain for various biological tissues.

Staining Elastic Fibers

This compound is widely used to demonstrate elastic fibers in tissue samples. Its ability to highlight these fibers is crucial in diagnosing conditions related to connective tissue disorders. Studies have shown that this compound staining provides consistent results when using certified dye batches, making it a reliable choice for histological evaluations .

Evaluation of Liver Fibrosis

Recent research has highlighted the effectiveness of this compound as an adjunct stain in assessing liver fibrosis. In a study involving 65 liver specimens, this compound staining successfully identified changes in fibrosis quality, confirming the progression or regression of liver disease more accurately than traditional trichrome stains .

Table 1: Comparison of Stains for Liver Fibrosis Evaluation

| Stain Type | Strengths | Limitations |

|---|---|---|

| Trichrome | Commonly used; good for general fibrosis assessment | Limited in quality assessment of fibrosis |

| This compound | Highlights elastic fibers; better quality assessment | Less recognized in standard practice |

Cytogenetic Applications

This compound has also found applications in cytogenetics, particularly in the staining of chromosomes.

Polytene Chromosomes

Acetic this compound staining is a standard method for visualizing polytene chromosomes, especially in Drosophila species. This technique enhances the visibility of chromosomal structures due to its interaction with chromatin at acidic pH levels, allowing for high-resolution imaging of chromosomal banding patterns .

Fluorescence Microscopy

The fluorescence properties of this compound have been explored to expand its applications beyond traditional staining. Under specific conditions, this compound emits strong fluorescence, which can be utilized to visualize various cellular components such as elastin and collagen .

Table 2: Fluorescence Characteristics of this compound

| Concentration Level | Emission Peak (nm) |

|---|---|

| Low | 587 |

| High | 620 |

Case Studies and Empirical Findings

Several studies underscore the versatility and reliability of this compound across different applications.

Hepatitis B Surface Antigen Detection

In a historical study, this compound was employed to detect hepatitis B surface antigens in liver tissues. The results indicated that this compound staining could effectively identify viral infections, supporting its use in routine diagnostic procedures .

Mucin Detection

This compound has been modified to enhance its efficacy in detecting mucins within gastrointestinal tissues. This adaptation allows for simultaneous demonstration of different mucins, proving beneficial for pathologists examining gastrointestinal disorders .

作用機序

Orcein exerts its effects primarily through its staining properties. It binds to specific cellular components, allowing them to be visualized under a microscope. The exact mechanism involves interactions with negatively charged groups in the cellular matrix, which may include hydrophobic interactions with chromatin .

類似化合物との比較

Orcein is unique among natural dyes due to its specific staining properties and its ability to bind to a variety of cellular components. Similar compounds include:

Haematoxylin: Another natural dye used in histology for staining cell nuclei.

Eosin: Commonly used in combination with haematoxylin to stain cytoplasmic components.

Alcian Blue: Used to stain acidic polysaccharides such as glycosaminoglycans.

This compound stands out due to its versatility in staining different cellular components and its historical significance as a natural dye.

生物活性

Orcein is a natural dye derived from lichens, specifically from the species Rocella tinctoria and Lecanora parella. It is primarily used in histochemistry for staining purposes due to its ability to bind to various biological tissues, allowing for the visualization of cellular structures. This article delves into the biological activity of this compound, exploring its applications, mechanisms of action, and relevant research findings.

This compound functions as a histological stain by interacting with negatively charged groups in biological tissues. The exact mechanism remains partially understood, but it is believed that this compound may interact hydrophobically with chromatin at an acidic pH. This property allows this compound to effectively stain DNA and RNA, making it useful for visualizing cellular components during microscopy.

Applications in Histochemistry

This compound is widely used in histological studies, particularly for:

- Staining Chromosomes : Acetic this compound staining is a standard method for preparing polytene chromosomes, especially in organisms like Drosophila (fruit flies). This technique allows researchers to observe chromosomal structures with high resolution by stretching chromosomes during preparation .

- Identifying Elastic Fibers : this compound is also employed to demonstrate elastic fibers in tissues. This application is crucial for studying connective tissues and understanding various pathological conditions .

Case Studies and Data Analysis

- Correlation with Enzyme Activity : A study indicated a strong correlation (r = 0.83) between acetic this compound staining and α-amylase activity in certain tissues. This suggests that this compound can serve as an indirect marker for enzymatic activity within cells .

- Sequestration of Amyloid Oligomers : In vitro studies have shown that this compound compounds can sequester amyloid-beta (Aβ) oligomers into non-toxic aggregates. This finding highlights potential therapeutic applications of this compound in neurodegenerative diseases like Alzheimer's .

- Morphological Identification : Observations using acetic lactic this compound confirmed the morphological identification of male and female specimens of certain species, showcasing its utility in biodiversity studies .

Comparative Data on Staining Efficacy

The following table summarizes the effectiveness of this compound compared to other common histological stains:

| Stain Type | Primary Use | Resolution | Specificity |

|---|---|---|---|

| Acetic this compound | Chromosome visualization | High | DNA/RNA |

| Hematoxylin | General tissue staining | Moderate | Nuclei |

| Eosin | Cytoplasmic components | Moderate | Cytoplasm |

| Masson's Trichrome | Connective tissue visualization | High | Collagen fibers |

特性

IUPAC Name |

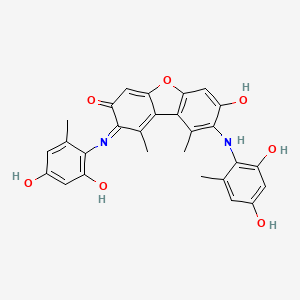

8-(2,4-dihydroxy-6-methylanilino)-2-(2,4-dihydroxy-6-methylphenyl)imino-7-hydroxy-1,9-dimethyldibenzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O7/c1-11-5-15(31)7-17(33)25(11)29-27-13(3)23-21(9-19(27)35)37-22-10-20(36)28(14(4)24(22)23)30-26-12(2)6-16(32)8-18(26)34/h5-10,29,31-35H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIIYGZAUXVPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=C(C3=C(C=C2O)OC4=CC(=O)C(=NC5=C(C=C(C=C5C)O)O)C(=C43)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901014576 | |

| Record name | Orcein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400-62-0 | |

| Record name | Orcein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001400620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1400-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=610930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Orcein | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Orcein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orcein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。